

An In-Depth Toxicological Assessment of 3,6-Dimethyloctane

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for **3,6-dimethyloctane**. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment.

Executive Summary

3,6-Dimethyloctane is a branched-chain aliphatic hydrocarbon. While specific quantitative toxicological data for this particular isomer is limited in publicly accessible literature, a qualitative toxicological profile can be constructed based on data from safety data sheets and by applying read-across principles from structurally similar compounds, such as other octane isomers and C8-C18 branched alkanes.

The primary hazards associated with **3,6-dimethyloctane** are flammability, skin and eye irritation, respiratory tract irritation, and potential for neurotoxicity, specifically central nervous system depression at high concentrations. There is currently no available data to classify **3,6-dimethyloctane** with respect to acute systemic toxicity (e.g., LD50 values), chronic toxicity, carcinogenicity, genotoxicity, or reproductive toxicity. Therefore, a cautious approach is warranted when handling this substance.

This guide summarizes the available hazard information, presents toxicological data for analogous compounds to provide a likely toxicological profile, details relevant experimental



protocols, and provides visualizations of key toxicological pathways and assessment workflows.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), 3,6-dimethyloctane is classified as follows:

- Physical Hazards: Flammable liquid and vapor.
- Health Hazards:
 - Skin corrosion/irritation
 - Serious eye damage/eye irritation
 - Specific target organ toxicity single exposure (Respiratory tract irritation)
 - Specific target organ toxicity single exposure (May cause drowsiness or dizziness)
 - Aspiration hazard

Toxicological Data (Read-Across Approach)

Due to the absence of specific toxicological studies on **3,6-dimethyloctane**, data from noctane and a representative assessment of C8-C18 branched and linear alkanes are presented below as a read-across approach. This approach assumes that structurally similar substances will have reasonably similar toxicological properties.

Table 1: Acute Toxicity Data for Analogous Substances



Substance/ Group	Test	Species	Route	Value	Reference
Alkanes, C8– 18-branched and linear	LD50	Rat	Oral	> 2000 mg/kg bw	[1]
Alkanes, C8– 18-branched and linear	LD50	Rat/Rabbit	Dermal	> 2000 mg/kg bw	[1]
n-Nonane (C9)	LC50	Mouse	Inhalation	4467 ppm (8 hours)	[1]

Table 2: Irritation and Sensitization Data for Analogous Substances

Substance/Gro up	Test	Species	Result	Reference
Alkanes, C8–18- branched and linear	Skin Irritation (OECD 404)	Rabbit	Slightly irritating	[1]
Alkanes, C8–18- branched and linear	Eye Irritation (OECD 405)	Rabbit	Slightly irritating	[1]
Alkanes, C8–18- branched and linear	Skin Sensitization (LLNA, OECD 429)	Mouse	Not a sensitizer	[1]

Table 3: Repeated Dose and Genotoxicity Data for Analogous Substances



Substance/ Group	Test	Species	Route	NOAEL/Res ult	Reference
Alkanes, C8– 18-branched and linear	Repeated Dose Toxicity (Oral)	Rat	Oral	1000 mg/kg bw/day	[1]
Alkanes, C8– 18-branched and linear	Genotoxicity	Not specified	In vitro	Not considered to be genotoxic	[1]
Alkanes, C8– 18-branched and linear	Reproductive/ Development al Toxicity	Rat	Oral	Not likely to cause adverse effects	[1]

Potential Mechanisms of Toxicity Skin Irritation

Aliphatic hydrocarbons, including branched alkanes, are known to cause skin irritation primarily through a defatting action. Their lipophilic nature allows them to disrupt the lipid matrix of the stratum corneum, the outermost layer of the skin. This can lead to increased transepidermal water loss (TEWL) and enhanced permeability to the substance itself and other potential irritants.[2]

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References

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